2-(2,6-Dimethylmorpholino)benzoic acid

説明

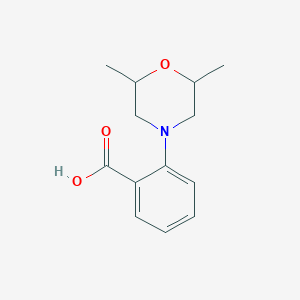

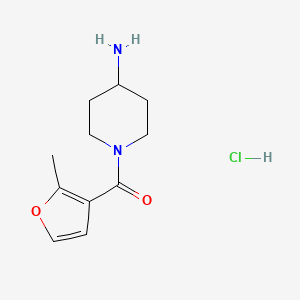

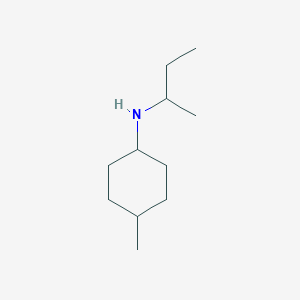

2-(2,6-Dimethylmorpholino)benzoic acid, also known as 2,6-DMMBA, is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid, consisting of a benzene ring with a carboxylic acid group and a 2,6-dimethylmorpholine substituent. It is a white solid with a melting point of 119-120°C. 2,6-DMMBA is a useful reagent for synthesizing a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It also has a variety of scientific applications, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

科学的研究の応用

Gut Function Regulation

Studies have indicated that benzoic acid, a compound related in structure to 2-(2,6-Dimethylmorpholino)benzoic acid, can regulate gut functions. It is used as an antibacterial and antifungal preservative in foods and feeds, and research suggests it might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells as models. However, excessive administration could damage gut health (Mao et al., 2019).

Pharmacokinetic Analysis

Pharmacokinetic analysis of benzoic acid in rats, guinea pigs, and humans has shed light on metabolic and dosimetric variations across species. This research aimed to assess internal exposures corresponding to repeated dosing schemes, providing insights for reducing interspecies uncertainty factors associated with dietary exposures to benzoates (Hoffman & Hanneman, 2017).

Antituberculosis Activity

The antituberculosis activity of organotin complexes, including those derived from carboxylic acids like 2-[(2,6-dimethylphenyl)amino]benzoic acid, has been scrutinized. These studies highlight the structural diversity of organotin moieties and their significant antituberculosis potential, influenced by the ligand environment and the organic groups attached to the tin (Iqbal, Ali, & Shahzadi, 2015).

Antioxidant Capacity

The antioxidant capacity of benzoic acid derivatives has been a subject of investigation, with studies employing various assays to elucidate reaction pathways and the impact of structure on antioxidant activity. These findings contribute to a better understanding of the antioxidant properties of such compounds, which could be relevant for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Environmental and Health Implications

Research on benzoic acid and sodium benzoate's maximum permissible concentrations in water has been guided by modern data, addressing their widespread environmental presence. This work assesses the toxic effects of these compounds, particularly on the central nervous system, and suggests standards for their safe levels in water, underlining the toxicological significance of the benzoate ion (Zholdakova et al., 2021).

特性

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-6-4-3-5-11(12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAULXMJEKVAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylmorpholino)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{3-[(ethylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B1461385.png)

amine](/img/structure/B1461386.png)

![2-chloro-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B1461387.png)

![[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1461392.png)

![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)

![(Butan-2-yl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1461407.png)